molecular formula C25H24N4O3S B4959859 7-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one

7-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one

Cat. No.: B4959859
M. Wt: 460.5 g/mol
InChI Key: AEJBUZCBACRXEG-UHFFFAOYSA-N
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Description

7-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one is a complex heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. Its molecular architecture incorporates a [1,3]dioxolo[4,5-g]quinolin-6-one core, a structure motif known to exhibit a range of pharmacological activities, fused with a 4-cyclohexyl-5-phenyl-1,2,4-triazole group via a sulfanyl linker. The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, frequently explored for its potential to inhibit various enzymes . Researchers are investigating this specific compound and its analogs primarily for their potential kinase inhibitory properties. Quinoline-based compounds are widely studied as ATP-competitive inhibitors for a variety of kinase targets . The strategic incorporation of the lipophilic cyclohexyl and phenyl substituents on the triazole ring is intended to enhance binding affinity and selectivity towards specific protein kinases involved in proliferative diseases. Consequently, a key research application for this reagent is in the development and profiling of novel targeted anticancer therapies , where it serves as a valuable chemical probe for studying cellular signaling pathways, structure-activity relationships (SAR), and mechanism of action in biochemical and cell-based assays.

Properties

IUPAC Name

7-[(4-cyclohexyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-8-methyl-5H-[1,3]dioxolo[4,5-g]quinolin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O3S/c1-15-18-12-20-21(32-14-31-20)13-19(18)26-24(30)22(15)33-25-28-27-23(16-8-4-2-5-9-16)29(25)17-10-6-3-7-11-17/h2,4-5,8-9,12-13,17H,3,6-7,10-11,14H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEJBUZCBACRXEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC2=CC3=C(C=C12)OCO3)SC4=NN=C(N4C5CCCCC5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the sulfanyl group and the dioxoloquinoline moiety. Common reagents used in these reactions include cyclohexylamine, phenylhydrazine, and various sulfur-containing compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

7-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or cyclohexyl rings .

Scientific Research Applications

7-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, modulating their activity. The dioxoloquinoline moiety can intercalate into DNA, affecting gene expression and cellular processes. The sulfanyl group can undergo redox reactions, influencing cellular redox balance and signaling pathways .

Comparison with Similar Compounds

Key Observations:

Molecular Complexity : The target compound’s molecular weight (~515.6) exceeds most analogs due to its bulky cyclohexyl and phenyl triazole substituents. This likely enhances lipophilicity, impacting solubility and membrane permeability .

Sulfur-Containing Groups : Unlike the triazole-3-thione (C=S) in compound 6c , the target’s sulfanyl (-S-) bridge may reduce polarity, favoring hydrophobic interactions.

Core Modifications: The dioxoloquinolinone core (target) vs.

Spectral Data Comparison

Compound IR (cm⁻¹) ¹H-NMR (δ, ppm) EI-MS (M+1)
6c 3314 (NH), 1631 (C=N), 1228 (C=S) 9.79 (s, NH), 7.57–8.87 (m, Ar-H), 2.49 (s, CH₃) 385
Target (Inferred) ~1250–1100 (C-S) Expected peaks: Ar-H (6.5–8.5), CH₃ (~2.5) ~516

Key Observations:

  • The absence of a thione (C=S) IR peak (~1228 cm⁻¹) in the target compound distinguishes it from 6c . Instead, a C-S stretch (~1100–1250 cm⁻¹) would be anticipated.
  • Aromatic proton signals in the target’s ¹H-NMR would overlap with analogs (e.g., 7.57–8.87 ppm in 6c), but the cyclohexyl group would introduce distinct aliphatic resonances (~1.0–2.5 ppm).

Biological Activity

The compound 7-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one represents a novel class of bioactive molecules that have garnered attention for their potential therapeutic applications. This article discusses its synthesis, biological activities, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C25H24N4O3S\text{C}_{25}\text{H}_{24}\text{N}_{4}\text{O}_{3}\text{S}

It features a quinoline core substituted with a dioxole group and a triazole moiety, which is known for enhancing biological activity through various mechanisms.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include the formation of the triazole ring and subsequent sulfanyl group attachment to the quinoline structure. Efficient synthetic pathways have been established to yield high purity and yield of the target compound.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against a range of bacterial strains. For instance, it has shown potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli , with minimum inhibitory concentration (MIC) values reported as low as 0.21 μM .

Bacterial StrainMIC (μM)
Pseudomonas aeruginosa0.21
Escherichia coli0.21

Antifungal Activity

Additionally, the compound has been evaluated for antifungal activity against various fungi, including those from the Candida genus. It demonstrated selective action against Gram-positive microorganisms such as Micrococcus luteus , indicating a broad spectrum of antimicrobial efficacy .

Cytotoxicity Studies

Cytotoxicity assays using MTT assays on human cell lines (e.g., HaCat and Balb/c 3T3) revealed that while the compound exhibits antimicrobial properties, it also maintains a favorable safety profile with low cytotoxic effects .

The biological activity of this compound can be attributed to its ability to interact with key bacterial enzymes. Molecular docking studies suggest that it binds effectively to targets such as DNA gyrase and MurD, crucial for bacterial DNA replication and cell wall synthesis . The binding interactions involve multiple hydrogen bonds and hydrophobic interactions that stabilize the compound within the active site.

Binding Interactions

Key interactions include:

  • Hydrogen bonds with residues like SER1084 and ASP437.
  • Pi-Pi stacking interactions with nucleotide bases.

This multi-faceted interaction profile enhances its potential as an effective antimicrobial agent.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in MDPI highlighted the compound's efficacy against multidrug-resistant strains of bacteria, showcasing its potential as a lead compound in antibiotic development .
  • Cytotoxicity Assessment : Another research focused on evaluating the cytotoxic effects on human cell lines demonstrated that while effective against pathogens, it exhibited minimal toxicity at therapeutic concentrations .

Q & A

(Basic) What synthetic methodologies are recommended for synthesizing this compound, and how is purity validated?

Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the triazole core via cyclization of thiosemicarbazide derivatives under alkaline conditions (e.g., NaOH in aqueous ethanol). Key steps include:

  • Sulfanyl group introduction : Reaction of thiol intermediates with halogenated quinolinone precursors at 60–80°C for 6–12 hours .
  • Purification : Ethanol recrystallization yields 65–80% pure product, verified via elemental analysis (C, H, N, S within ±0.3% of theoretical values) and spectroscopy (IR: S-H stretch at 2550–2600 cm⁻¹; ¹H NMR: cyclohexyl protons at δ 1.2–2.1 ppm) .

(Basic) Which spectroscopic and analytical techniques are critical for structural confirmation?

Answer:

  • ¹H/¹³C NMR : Assign quinolinone aromatic protons (δ 6.8–8.5 ppm) and triazole-linked sulfanyl groups (δ 3.1–3.5 ppm for SCH2) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
  • X-ray crystallography : Resolve stereochemical ambiguities in the dioxolo-quinolinone moiety .

(Advanced) How should multi-variable experiments be designed to assess biological activity while minimizing bias?

Answer:
Adopt a split-plot design with:

  • Main plots : Vary substituents (e.g., cyclohexyl vs. phenyl groups).
  • Subplots : Test biological replicates (e.g., 4 replicates with 5 plants/group for antimicrobial assays).
  • Controls : Include positive (e.g., ciprofloxacin) and negative (solvent-only) controls.
    Statistical analysis (ANOVA) identifies confounding variables (e.g., solvent polarity effects) .

(Advanced) How can contradictory bioactivity data across studies be resolved?

Answer:

  • Methodological audit : Compare solvent systems (DMSO vs. aqueous buffers), incubation times, and cell lines .
  • Dose-response curves : Establish EC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C).
  • Meta-analysis : Pool data from ≥3 independent studies to identify outliers via Grubbs’ test (α=0.05) .

(Advanced) What frameworks guide the prediction of environmental fate and transformation pathways?

Answer:
Align with the INCHEMBIOL framework :

Abiotic studies : Hydrolysis/photolysis rates at varying pH and UV exposure (e.g., t₁/₂ in sunlight: 24–72 hours).

Biotic studies : Aerobic/anaerobic biodegradation in soil microcosms (monitor via LC-MS/MS).

Ecotoxicity : Assess impacts on Daphnia magna (LC₅₀) and soil microbiota (ATP luminescence assays) .

(Basic) What steps establish a structure-activity relationship (SAR) for this compound?

Answer:

Analog synthesis : Modify substituents (e.g., methyl → ethyl at position 8).

Bioactivity screening : Test against Gram-positive/-negative bacteria (MIC range: 2–64 µg/mL).

Computational modeling : Use molecular docking (AutoDock Vina) to correlate logP values with membrane permeability .

(Advanced) How can computational modeling enhance pharmacokinetic profiling?

Answer:

  • QSAR models : Predict logP (2.8–3.5) and BBB permeability using Molinspiration.
  • Molecular dynamics : Simulate binding to cytochrome P450 isoforms (e.g., CYP3A4) to estimate metabolic stability .
  • Validation : Cross-reference with in vitro hepatic microsome assays (e.g., Clint = 12–18 mL/min/kg) .

(Advanced) What strategies optimize synthetic yield while minimizing byproducts?

Answer:

  • DoE (Design of Experiments) : Vary temperature (60–100°C), solvent (ethanol vs. DMF), and catalyst (K₂CO₃ vs. Et₃N).
  • Byproduct analysis : Identify dimers (MW + 162 Da) via LC-MS and suppress via slow addition of reactants .
  • Green chemistry : Replace toxic solvents with cyclopentyl methyl ether (CPME), improving yield by 15% .

(Basic) What in vitro assays are suitable for initial cytotoxicity screening?

Answer:

  • MTT assay : IC₅₀ values in HepG2 cells (24-hour exposure, λ = 570 nm).
  • Hemolysis assay : Test erythrocyte lysis at 0.1–100 µM (≤5% lysis indicates biocompatibility) .
  • ROS detection : Use DCFH-DA fluorescence to quantify oxidative stress .

(Advanced) How can researchers validate target engagement in complex biological systems?

Answer:

  • Pull-down assays : Immobilize the compound on sepharose beads to capture binding proteins from lysates.
  • SPR (Surface Plasmon Resonance) : Measure KD values (nM range) for purified enzymes (e.g., topoisomerase II).
  • CETSA (Cellular Thermal Shift Assay) : Confirm stabilization of target proteins at 50–60°C .

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